Closantel
説明
Historical Context and Evolution of Closantel's Research Landscape
Historically, this compound has been widely employed in veterinary medicine as an anthelmintic agent, particularly effective against blood-feeding helminths such as Fasciola hepatica (liver fluke) and Haemonchus contortus infestations in livestock, including sheep and cattle . Its traditional mechanism of action was understood to involve the uncoupling of oxidative phosphorylation, thereby interfering with the energy metabolism of parasites . Studies conducted with F. hepatica in rats demonstrated that this compound disrupts phosphorylation in liver fluke mitochondria, with no observed effect on rat liver mitochondria in vivo . Morphological and biochemical studies have further supported this mechanism, revealing ultrastructural changes in F. hepatica after treatment, particularly affecting the mitochondria of the parasite's absorptive tissues .
The research landscape for this compound significantly evolved with the discovery of its potential beyond conventional veterinary applications. Notably, in 2010, research identified this compound as a potent inhibitor of filarial chitinases, specifically against Onchocerca volvulus chitinase (B1577495) (OvCHT1) . This finding was remarkable because this compound's mechanism of action had not previously been linked to chitinase inhibition . This discovery suggested a new therapeutic avenue for this compound, particularly in combating neglected tropical diseases like onchocerciasis, also known as river blindness, caused by the nematode Onchocerca volvulus . Research demonstrated that this compound could almost completely inhibit the molting of O. volvulus L3 larvae to L4 larvae at a concentration of 100 μM .
Rationale for Continued Scholarly Investigation of this compound
The continued scholarly investigation of this compound is driven by several critical factors, including the escalating challenge of anthelmintic resistance and the compound's demonstrated potential for drug repurposing. The emergence of drug resistance to various broad-spectrum anthelmintics, including this compound, has been reported globally, necessitating the search for novel antiparasitic strategies and the re-evaluation of existing compounds .
The discovery of this compound's chitinase inhibitory activity against Onchocerca volvulus has highlighted its potential for repurposing in human medicine, offering a promising alternative or adjunct therapy for diseases like onchocerciasis . This repositioning of an existing drug is a cost-effective and accelerated approach to drug development for neglected tropical diseases.
Furthermore, recent research has unveiled synergistic antibacterial effects of this compound when combined with colistin (B93849) against multidrug-resistant Gram-negative bacteria . This finding suggests a novel role for this compound as an adjuvant in combating antibiotic resistance, a major global health concern . Studies have explored the combined antibacterial enantioselectivity of this compound, investigating the R and S enantiomers separately .
Multidisciplinary Research Perspectives on this compound
Research on this compound spans multiple scientific disciplines, reflecting its diverse biological activities and applications.
Veterinary Parasitology: This field continues to investigate this compound's efficacy against various helminthic infections in livestock, focusing on resistance mechanisms and strategies to maintain its effectiveness .
Human Tropical Medicine/Infectious Diseases: Following the discovery of its chitinase inhibitory properties, this compound is being explored for its potential in treating neglected tropical diseases, notably onchocerciasis . This involves understanding its efficacy against human-specific parasites and its molecular targets within these pathogens.
Pharmacology and Biochemistry: Studies in this area delve into this compound's pharmacokinetic properties, such as its high plasma protein binding, low tissue residual, and prolonged therapeutic action . Investigations also continue into its precise mechanisms of action, including its role as an uncoupler of oxidative phosphorylation and its newly identified chitinase inhibition .
Medicinal Chemistry and Analytical Chemistry: Given that this compound is a chiral molecule, research is ongoing to develop methods for separating and analyzing its enantiomers, as their individual activities and pharmacological profiles may differ . This includes exploring the influence of chiral stationary phase structure, mobile phase composition, and column temperature on enantiomeric separation .
Microbiology: Recent findings on this compound's synergistic antibacterial effects with colistin against multidrug-resistant Gram-negative bacteria have opened a new avenue of research, exploring its potential as an antibiotic adjuvant .
These multidisciplinary efforts underscore the ongoing relevance of this compound in addressing both established veterinary challenges and emerging human health threats.
Detailed Research Findings
Inhibition of Onchocerca volvulus Molting by this compound
| Parameter | Value |
| Compound | This compound |
| Target Organism | Onchocerca volvulus L3 larvae |
| Concentration | 100 µM |
| Effect on Molting (L3 to L4) | 97.6% inhibition |
| Molting in Treated Group | 1.4% |
| Molting in Control Group | 60.5% |
Synergistic Antibacterial Effects of this compound Enantiomers with Colistin against Gram-Negative Bacteria
| Bacteria Strain | Compound Combination | Fractional Inhibitory Concentration Index (FICI) Range |
| Pseudomonas aeruginosa | R-closantel + Colistin | 0.0087 - 0.5004 |
| S-closantel + Colistin | 0.0117 - 0.5312 | |
| Klebsiella pneumoniae | R-closantel + Colistin | 0.0087 - 0.5004 |
| S-closantel + Colistin | 0.0117 - 0.5312 | |
| Escherichia coli | R-closantel + Colistin | 0.0087 - 0.5004 |
| S-closantel + Colistin | 0.0117 - 0.5312 |
Key Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₄Cl₂I₂N₂O₂ |
| Molecular Weight | 663.075 g/mol (approx.) / 661.8522 Da |
| CAS Registry Number | 57808-65-8 |
| PubChem CID | 42574 |
| pKa | 4.28 |
| Lipophilicity | Highly lipophilic |
| Physical State | White to pale yellow crystalline powder |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPFSEBWVLAJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2I2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040662 | |
| Record name | Closantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57808-65-8 | |
| Record name | Closantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Closantel [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Closantel | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Closantel | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Closantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Closantel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOSANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL532EI54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Mechanistic Studies of Closantel S Biological Actions
Elucidating the Primary Modes of Action at the Molecular and Cellular Levels
Closantel's anthelmintic properties are attributed to its ability to interfere with vital biochemical processes within parasitic organisms.
Uncoupling of Oxidative Phosphorylation and ATP Synthesis Inhibition
One of the well-established primary mechanisms of action for this compound, typical of salicylanilides, is the uncoupling of mitochondrial oxidative phosphorylation. This process, crucial for ATP synthesis, is disrupted by this compound, leading to a severe energy deficit in the parasite .
This compound acts as a proton ionophore, interfering with the mitochondrial proton gradient . This disruption prevents the efficient production of adenosine (B11128) triphosphate (ATP), the primary cellular energy currency . The inhibition of ATP synthesis subsequently impairs essential parasite functions such as motility, nutrient transport, and macromolecular synthesis, ultimately leading to the parasite's demise . Some research suggests this uncoupling may occur through the suppression of succinate (B1194679) dehydrogenase and fumarate (B1241708) reductase activity, two enzymes involved in the oxidative phosphorylation pathway .
Filarial Chitinase (B1577495) Inhibition and its Role in Parasite Development
Beyond its role as a proton ionophore, this compound has been identified as a potent and specific inhibitor of filarial chitinases . Chitin is a crucial structural component in invertebrates, including nematodes, and is absent in mammals, making its metabolism an attractive therapeutic target .
Specifically, this compound exhibits strong inhibitory activity against Onchocerca volvulus chitinase (OvCHT1), an enzyme found in the infective L3 larvae of the parasite responsible for onchocerciasis (river blindness) . While the exact role of OvCHT1 in the worm's metabolism is still being fully elucidated, chitinases are known to be involved in molting, a critical developmental process for nematodes . This compound has been shown to completely inhibit the molting of O. volvulus L3 larvae to the L4 stage, a crucial step in the parasite's life cycle within the human host . This inhibition of molting is thought to be a result of the dual action of this compound as both a proton ionophore and a chitinase inhibitor . This compound also demonstrates high specificity for filarial chitinases, including Brugia malayi chitinase (BmCHT1), over human chitinases .
Table 1: Key Biological Activities and Associated Parasites
| Biological Activity | Target Process/Enzyme | Affected Parasites (Examples) | References |
| Uncoupling of Oxidative Phosphorylation | ATP Synthesis Inhibition | Liver flukes (Fasciola hepatica), Blood-sucking nematodes (Haemonchus contortus) | |
| Filarial Chitinase Inhibition | Molting (L3 to L4 larval stage) | Onchocerca volvulus, Brugia malayi |
Secondary or Unconventional Mechanisms of Action
Beyond its primary modes of action, this compound has been observed to exhibit other biological activities. It has been reported to disturb liquid and ion transport mechanisms in parasite membranes . Furthermore, this compound has demonstrated antibacterial activity against Gram-positive bacteria, including vancomycin-resistant Staphylococcus aureus isolates . Recent research also indicates that this compound can inhibit angiogenesis and suppress cancer growth in zebrafish models, suggesting potential applications beyond parasitic diseases . Additionally, this compound has been identified as an inhibitor of ubiquitin-specific protease 8 (USP8), a crucial regulator of cellular processes, and has shown potential in reducing ACTH secretion by pituitary cells .
Structure-Activity Relationship (SAR) and Structural Promiscuity Investigations
Investigations into this compound's structure-activity relationship (SAR) have been crucial for understanding how its chemical structure dictates its diverse biological activities and for the rational design of analogues.
Identification of Critical Structural Elements for Specific Activities
This compound belongs to the salicylanilide (B1680751) chemical class . Retro-fragment-based studies have been employed to define the critical structural elements essential for this compound's chitinase inhibitor function . These studies have shown that the 3,5-diiodosalicylate moiety is key for its binding specificity, particularly by anchoring it within the active site of OvCHT1 . The salicylanilide core is also identified as a pharmacophore for the inhibition of bacterial two-component systems .
Research has indicated that the 2-hydroxyl group of the benzoyl group within the salicylanilide structure is important for certain inhibitory activities, such as SPAK kinase inhibition . The presence of halogen substituents (chlorine and iodine) on the aromatic rings is also characteristic of salicylanilides and contributes to their activity, including their proton ionophore properties .
Design and Synthesis of this compound Analogues for SAR Studies
The design and synthesis of this compound analogues are critical for dissecting its dual biochemical roles and exploring new therapeutic possibilities . By modifying the this compound molecule into simpler fragments or expanding its scaffold, researchers can identify specific chemical features responsible for its individual or synergistic activities .
Studies involving scaffold modulation have led to the identification of compounds that act solely as protonophores or as chitinase inhibitors, providing insights into the structural requirements for each activity . For instance, retaining the 3,5-diiodosalicylate moiety while modifying other parts of the molecule has been a strategy to generate analogues for studying chitinase inhibition . Such SAR studies have revealed that unexpected synergistic protonophore and chitinase inhibition activities are crucial for the molting process of O. volvulus L3 larvae . The synthesis of various salicylanilides, including this compound analogues, has been explored to evaluate their structure-activity relationships in inhibiting histidine kinases, highlighting the importance of hydrophobic substituents for potency .
Table 2: Structural Elements and Associated Activities
| Structural Element/Feature | Associated Activity | References |
| 3,5-diiodosalicylate moiety | Key for OvCHT1 chitinase inhibition binding specificity | |
| Salicylanilide core | Pharmacophore for bacterial two-component system inhibition | |
| 2-hydroxyl group (benzoyl) | Important for SPAK kinase inhibitory activity | |
| Halogen substituents | Contribute to proton ionophore properties |
Computational Modeling and Cheminformatics of this compound Analogues
Computational modeling and cheminformatics approaches have become indispensable tools in elucidating the intricate biological actions of this compound and guiding the design of novel analogues. These in silico methods provide atomic-level insights into drug-target interactions and enable the exploration of vast chemical spaces to identify compounds with improved properties.
Computational Modeling
Molecular docking, molecular dynamics (MD) simulations, and free-energy calculations have been extensively employed to understand the binding modes and specificity of this compound and its analogues with various biological targets. A significant focus has been on the Onchocerca volvulus chitinase (OvCHT1), an enzyme crucial for the development of the parasitic nematode responsible for river blindness .
Early computational analyses involved developing a homology model of OvCHT1, given the absence of a crystallographic structure, using human chitinases as templates . Flexible docking studies were then performed to predict the binding mode of this compound within the OvCHT1 active site, demonstrating differences in binding compared to human chitinases . Further MD simulations and free-energy calculations reinforced the stability of these predicted binding modes and helped identify structural features and properties contributing to the observed binding differences .
Beyond OvCHT1, computational studies have also investigated this compound's interactions with other parasitic enzymes. For instance, molecular docking and MD simulations were used to assess the inhibitory potency of this compound and other anti-trematode drugs against cathepsin-2L (FhCL-2) and cathepsin-5L (FhCL-5) from Fasciola gigantica . This compound demonstrated the strongest affinity for FhCL-5, with a binding free energy (ΔGbinding) of -14.88 kcal/mol and an inhibition constant (pKi) of 31.51 µM . Molecular dynamics simulations confirmed the stability of the this compound-FhCL-5 complex, highlighting strong and stable interactions at the binding site .
The application of computational methods extends to identifying novel inhibitors through virtual screening. Hierarchical virtual screening strategies, incorporating substructure searches and shape similarity calculations, have been used to identify structural analogues to known active compounds, including this compound, for inhibiting nematode chitinases like Caenorhabditis elegans chitinase (CeCht1) . These screenings have led to the identification of compounds with improved inhibitory activities .
Cheminformatics of this compound Analogues
Cheminformatics plays a crucial role in analyzing the chemical space of this compound and its synthesized analogues, facilitating the exploration of structure-activity relationships (SARs) . Unsupervised hierarchical clustering has been applied to group highly similar analogues, providing insights into how minor structural changes can impact their activity against targets such as OvCHT1 .
Virtual screening, a key cheminformatics technique, has been employed to screen vast compound libraries, such as the ZINC library (comprising over 4 million lead-like compounds), to identify structurally similar ligands that could potentially bind to OvCHT1 . This systematic exploration of chemical space aims to discover new therapeutic agents or optimize existing ones.
Research has also focused on synthesizing and computationally analyzing this compound analogues to deduce the molecular features critical for specific biological activities. For example, studies have explored the structural features relevant for this compound's dual biochemical roles as an OvCHT1 inhibitor and a protonophore . By retaining the 3,5-diiodosalicylate moiety, which is crucial for this compound's binding specificity to OvCHT1, and expanding the salicylanilide scaffold, researchers have identified analogues exhibiting only protonophoric activity, only chitinase inhibition, or a synergistic dual mode of action . These computational and cheminformatics-driven SAR studies are vital for rational drug design and development.
The following table summarizes key computational findings related to this compound and some other anti-trematode drugs discussed in the context of molecular docking studies against Fasciola gigantica cathepsins:
| Compound | Target Enzyme (F. gigantica) | Binding Affinity (ΔGbinding, kcal/mol) | Inhibition Constant (pKi, µM) | Reference |
| This compound | FhCL-5 | -14.88 | 31.51 | |
| Clorsulon | FhCL-2 | -15.21 | 32.25 | |
| Diamfenetide | FhCL-5 | -13.47 | 28.58 | |
| Diamfenetide | FhCL-2 | -14.90 | 31.54 |
Pharmacokinetic and Pharmacodynamic Research Methodologies for Closantel
Advanced Pharmacokinetic Profiling and Modeling
Advanced pharmacokinetic profiling of closantel typically involves assessing its concentration-time data in plasma, which is often best described by a two-compartmental model with first-order rate constants. This modeling provides insights into the drug's disposition in the host.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Absorption: this compound, a weak acid molecule (pKa=4.28) and highly lipophilic, is well absorbed following both enteral (oral) and parenteral (subcutaneous or intramuscular) dosing in sheep and cattle. However, absorption after oral administration in ruminants is often incomplete. This reduced oral bioavailability, estimated to be about 50% lower compared to parenteral administration, may be attributed to a strong association of this compound with particulate digesta and its predominantly ionized form at the intestinal absorption site. Peak plasma concentrations are typically observed between 8 and 48 hours post-administration, with similar peak plasma levels (45-55 micrograms/mL) achieved following oral (10 mg/kg) or parenteral (5 mg/kg) administration. Plasma level-time curves are generally superimposable for either route and exhibit a linear increase with dose.
Distribution: this compound is characterized by extensive plasma protein binding, exceeding 99% and primarily to albumin. This high binding significantly limits its distribution to tissues, resulting in tissue concentrations that are considerably lower than corresponding plasma levels. The drug exhibits a small apparent volume of distribution, typically less than 0.15 L/kg. This high protein binding also contributes to the prolonged duration of therapeutic levels in plasma.
Metabolism: this compound undergoes minimal metabolism in the host. Studies using 14C-closantel in sheep have shown that plasma radioactivity is almost exclusively due to the unmetabolized drug, with metabolites accounting for less than 2%. Over 90% of the fecal radioactivity is attributed to the parent compound. Two monoiodothis compound isomers have been identified as the only fecal metabolites detected by radio-HPLC. In the liver, unmetabolized this compound accounts for 61% to 71% of the total residue, with monoiodothis compound being the main metabolite.
Excretion: The primary route of excretion for this compound is via feces, with over 80% of the administered dose excreted through this pathway over an eight-week investigational period. Urinary excretion is minimal, typically less than 0.5%. this compound exhibits a long elimination half-life, ranging from approximately 14.5 days to 22.7 days in sheep, contributing to its prolonged presence in the circulation.
Research has also explored the enantioselective pharmacokinetics of this compound, revealing that it is a chiral drug consisting of a pair of enantiomers. Studies in black goats following intramuscular administration of this compound sodium at 5 mg/kg body weight indicated significant differences in peak plasma concentration (Cmax) and area under the curve (AUC) between the two enantiomers (E1 and E2). For instance, Cmax and AUC0-∞ for this compound E1 were approximately three times greater than for this compound E2.
Bioequivalence Studies of this compound Formulations
Bioequivalence studies are critical for comparing the quality and performance of generic drug products against reference formulations. These studies aim to demonstrate that two medicinal products, when administered at the same molar dose under similar conditions, achieve equivalent bioavailability of the active pharmaceutical ingredient at the site of action within predefined acceptance criteria.
Table 1: Comparative Pharmacokinetic Parameters in Bioequivalence Studies of this compound Formulations
| Parameter | Reference Product (Mean ± SD) | Test Product (Mean ± SD) | Species | Administration Route | Source |
| Cmax (µg/mL) | 56.38 ± 14.28 | 51.44 ± 10.55 | Sheep | Oral | |
| Tmax (h) | 22.93 ± 2.81 | 23.72 ± 1.83 | Sheep | Oral | |
| AUC (0-72) | 2049.1 ± 421.2 | 1795.1 ± 421.2 | Sheep | Oral | |
| AUC (0-∞) | 2557.3 ± 621.5 | 2171.1 ± 80 | Sheep | Oral | |
| Cmax (µg/mL) | 66.48 | 63.49 | Calves | Subcutaneous (SC) | |
| Tmax (h) | 42.86 | 42.23 | Calves | Subcutaneous (SC) | |
| AUC (0-192) | - | - | Calves | Subcutaneous (SC) | |
| AUC (0-∞) | - | - | Calves | Subcutaneous (SC) |
Note: AUC values for the calf study were reported as ratios, not absolute values in the snippet.
For instance, a study comparing two this compound oral suspensions in sheep found no significant differences between the pharmacokinetic data obtained from the test and reference products. The 90% confidence intervals for the ratios of AUC0-72, Cmax, and Tmax values were within the acceptable bioequivalence range (80-120%). Similarly, bioequivalence has been demonstrated for injectable this compound formulations in calves, with ratios of Cmax, AUC0-192, and AUC0-∞ for this compound falling within the acceptance range (0.95, 0.94, and 0.94 respectively) when comparing a test product (Closamecplex®) to a reference (Closamectin®). These studies often utilize non-compartmental analysis models to derive pharmacokinetic parameters.
Impact of Formulation and Administration Route on Pharmacokinetics
Table 2: Impact of Administration Route on this compound Pharmacokinetics in Cattle
| Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg h/mL) | Source |
| Topical (Pour-On) | 68.5 | 120 | 35207 | |
| Oral | 59.8 | 67 | 21564 | |
| Subcutaneous (SC) | 63.4 | 54 | 21996 |
Note: Data from a study comparing different administration routes of this compound in cattle at a dose of 20 mg/kg for topical and unspecified for oral/SC, as per the source.
As shown in Table 2, topical administration of this compound (e.g., Closamectin Pour On at 20 mg/kg) can achieve higher plasma concentrations and a larger area under the curve compared to oral or subcutaneous routes. However, other studies indicate that after oral (10 mg/kg) or parenteral (5 mg/kg) administration, similar peak times (8-48 h) and peak plasma levels (45-55 micrograms/mL) are observed, and plasma level-time curves are superimposable for either route.
Pharmacodynamic Evaluation and Correlative Studies
Pharmacodynamic evaluation focuses on assessing the efficacy of this compound against its target parasites and understanding the relationship between drug concentration and its effect.
In vitro and In vivo Efficacy Assessment Methodologies
In vitro Efficacy Assessment:
Susceptibility Testing: Broth microdilution is a standard method used to determine the minimum inhibitory concentrations (MICs) of this compound, often in combination with other drugs, against bacterial strains.
Checkerboard Assay: This method is employed to evaluate synergistic or antagonistic effects of drug combinations, such as this compound with colistin (B93849), by assessing their combined antibacterial activity.
Growth Inhibition Assays: These assays measure the ability of this compound, alone or in combination, to inhibit the growth of bacterial suspensions over time.
Time-Killing Curves: These studies track the reduction in bacterial viability over time in the presence of the drug, providing dynamic insights into its bactericidal or bacteriostatic effects.
Egg Hatch Assay (EHA): This laboratory tool is utilized for the in vitro assessment of anthelmintic efficacy against trematode eggs, such as those of Fasciola hepatica. It allows for the determination of lethal doses and can be used to diagnose drug resistance.
In vivo Efficacy Assessment:
Faecal Egg Count Reduction Test (FECRT): This is a widely used and common method for evaluating the anthelmintic efficacy of drugs like this compound against gastrointestinal nematodes in livestock. The efficacy is calculated by comparing the mean number of eggs per gram of feces in treated groups versus control groups.
Controlled Efficacy Studies: These studies involve infecting animals with specific parasites and then treating them with this compound. Efficacy is assessed by parameters such as the reduction in fecal egg counts and, in some cases, by post-mortem recovery and counting of adult parasites from host organs (e.g., liver flukes from bile ducts).
Mouse Cutaneous Infection Models: For evaluating the antibacterial efficacy of this compound, especially in combination with other antibiotics, mouse models of bacterial infection are used to confirm in vivo synergistic effects.
This compound has demonstrated high efficacy against blood-feeding nematodes and trematodes, including Fasciola hepatica and Haemonchus contortus. For example, this compound 5% oral formulations have shown an average efficacy of 97% against Fasciola hepatica and Haemonchus spp. in cows. In sheep, it has shown efficacy of 91% against Fasciola hepatica, Haemonchus contortus, and Oesophagostomum columbianum. Efficacy against Fasciola hepatica in sheep has been reported up to 100% at 14 days post-treatment. However, some studies have reported insufficient activity against rumen flukes (Paramphistomidae) in sheep when administered orally at 10 mg/kg. Furthermore, in vivo assessment of this compound's ovicidal activity in Fasciola hepatica eggs suggests that it affects the normal development of eggs, impacting the trematode's reproductive physiology.
Dose-Response Relationships and Efficacy Optimization
Understanding dose-response relationships is crucial for optimizing the therapeutic use of this compound. Studies have shown a dose-proportional increase in the area under the curve (AUC) for this compound when administered at different doses (e.g., 5 mg/kg and 15 mg/kg intravenously in sheep).
In the context of its synergistic effects with other antimicrobial agents, such as colistin against multidrug-resistant Gram-negative bacteria, this compound exhibits a unique dose-response relationship. Research indicates that its reversal effect on colistin resistance is not strictly concentration-dependent. High reversal efficiency can be achieved within a low concentration range of this compound. However, as the this compound concentration increases, its ability to reverse colistin resistance may remain unchanged or even decrease, leading to a gradual reduction in reversal efficiency. This suggests that there might be an optimal, rather than simply maximal, concentration for certain synergistic effects.
Combinations of this compound with other anthelmintics, such as ivermectin or moxidectin (B1677422), have been investigated to enhance efficacy, particularly against resistant nematode populations. While the co-administration of this compound and ivermectin in cattle did not significantly alter the AUC of either drug, it led to more rapid ivermectin absorption and excretion and a higher maximal concentration (Cmax) for ivermectin. In lambs infected with resistant gastrointestinal nematodes, the combined subcutaneous or oral administration of this compound and moxidectin achieved 99% efficacy, restoring maximum efficacy levels not reached by the individual active ingredients, despite this compound alone showing efficacies between 84% and 85% orally and subcutaneously. This highlights the potential for efficacy optimization through strategic drug combinations.
However, it is also noted that in some cases, this compound alone may not be sufficiently effective against certain parasites or at specific doses. For example, in a comparative efficacy study against Fasciola hepatica in cattle, this compound at 5 mg/kg subcutaneously showed low efficacy (74.4%) against adult trematodes compared to other flukicides. Similarly, it was found to be insufficiently active against rumen flukes in sheep at 10 mg/kg oral dose. These findings underscore the importance of detailed dose-response studies for specific parasite species and host animals.
Stereoselectivity in Pharmacological and Biological Activities
The inherent chirality of this compound necessitates investigations into the distinct behaviors of its individual enantiomers. Research has increasingly focused on elucidating how the stereochemical configuration of this compound influences its biological interactions and effects. This area of study is crucial for developing more precise and effective therapeutic strategies.
Chiral Separation Techniques for this compound Enantiomers
The isolation and analysis of individual this compound enantiomers are foundational to understanding their distinct biological profiles. High-performance liquid chromatography (HPLC) stands as a primary method for achieving the chiral separation of this compound enantiomers .
Various chiral stationary phases (CSPs) have been successfully employed for this purpose. Notable examples include:
Isopropyl derivatives of cyclofructan 6: This CSP has demonstrated effective separation of this compound enantiomers .
Tris-carbamates of amylose (B160209): Specifically, the Chiralpak AD-3 column, based on amylose tris (3,5-dimethyl phenyl carbamates), has shown excellent performance in separating this compound enantiomers .
EnantioPak® Y1-R chiral column: This column has also been utilized to achieve baseline separation of the two enantiomers.
The efficiency of enantiomeric separation is significantly influenced by several chromatographic parameters, including the structure of the chiral stationary phase, the composition of the mobile phase, the nature and proportion of mobile phase modifiers (such as alcohols and acids like trifluoroacetic acid), and the column temperature . For instance, using a mixture of n-hexane-isopropanol-trifluoroacetic acid (97:3:0.1, v/v/v) as a mobile phase on a novel CSP of isopropyl derivatives of cyclofructan 6, a resolution (Rs) of approximately 2.48 was achieved. A higher resolution of about 3.79 was observed with tris-carbamates of amylose when a mixture of n-hexane-isopropanol-trifluoroacetic acid (55:45:0.1, v/v/v) was used .
Furthermore, an ultrahigh-sensitive and accurate method involving liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) with postcolumn ammonia (B1221849) infusion has been developed for the chiral separation and detection of ultratrace this compound enantiomers in bacterial cells. This advanced technique allows for the reversal of mobile phase pH from acidic to alkaline conditions, optimizing electrospray ionization under the preferred negative ion mode and enabling efficient detection.
Differential Biological Activity and Toxicity of Enantiomers
Studies have revealed that the individual enantiomers of this compound, designated as R-closantel and S-closantel, exhibit differential biological activities. Recent research has focused on their synergistic antibacterial effects, particularly in combination with colistin against multidrug-resistant Gram-negative bacteria.
Both R-closantel and S-closantel have been shown to enhance the activity of colistin against various Gram-negative bacterial strains, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli, in both in vitro and in vivo settings. The fractional inhibitory concentration indices (FICIs) demonstrate these differential effects:
Table 1: Fractional Inhibitory Concentration Indices (FICIs) of this compound Enantiomers in Combination with Colistin
| Combination | Bacterial Strain | FICI Range (R-closantel + Colistin) | FICI Range (S-closantel + Colistin) |
| This compound + Colistin | Pseudomonas aeruginosa | 0.0087 - 0.5004 | 0.0117 - 0.5312 |
| This compound + Colistin | Klebsiella pneumoniae | 0.0087 - 0.5004 | 0.0117 - 0.5312 |
| This compound + Colistin | Escherichia coli | 0.0087 - 0.5004 | 0.0117 - 0.5312 |
Mechanistically, a higher intracellular concentration of R-closantel has been identified as more effective in enhancing the antimicrobial activity when combined with colistin. The synergistic stereoselectivity of this compound was further confirmed in a mouse cutaneous infection model, providing valuable insights for the development of precision medication and strategies to combat increasing antibiotic resistance.
Pharmacokinetic studies conducted in black goats have also highlighted significant differences between the two enantiomers (E1 and E2) of this compound. The peak plasma concentration (Cmax) and the area under the curve from time zero to infinity (AUC0-∞) for this compound E1 were approximately three times greater than those observed for this compound E2. These findings underscore the importance of evaluating the pharmacokinetic, pharmacodynamic, and toxicological profiles of individual enantiomers in food animals for a more complete understanding of the drug's action.
Table 2: Pharmacokinetic Comparison of this compound Enantiomers (E1 and E2) in Black Goats
| Pharmacokinetic Parameter | This compound Enantiomer E1 | This compound Enantiomer E2 |
| Peak Plasma Concentration (Cmax) | ~3 times greater than E2 | Lower |
| Area Under the Curve (AUC0-∞) | ~3 times greater than E2 | Lower |
While this compound is known to have a curative effect against parasites, studies indicate that it can cause nervous system or retinal damage in humans at low doses. The general principle that stereoselectivity significantly influences drug toxicity is well-established in pharmacology.
Anthelmintic Resistance: Mechanisms, Epidemiology, and Mitigation Strategies
Mechanisms of Closantel Resistance in Parasitic Nematodes
The precise mechanisms underlying this compound resistance in parasitic nematodes are not yet fully elucidated, particularly compared to other anthelmintic classes. This limited understanding may be attributed to this compound's narrower spectrum of activity .
Research indicates that a primary mechanism of this compound resistance in nematodes, such as Haemonchus contortus, involves a reduced accumulation of the drug within resistant worms . This diminished drug concentration is not attributed to changes in P-glycoprotein (Pgp) genes, unlike some other anthelmintic classes . Instead, proposed contributing factors include decreased feeding by the helminth, a failure to dissociate the drug-albumin complex in the parasite's gut, or an increased efflux of this compound from resistant worms .
While the genetic basis of resistance to benzimidazoles (involving single nucleotide variants in β-tubulin genes) and macrocyclic lactones (linked to dyf-7 genes and ABC transporters) is more advanced, specific molecular markers for this compound resistance remain less understood . Generally, anthelmintic resistance mechanisms can involve mutations leading to conformational changes in drug targets, altered gene expression of target molecules, modified drug metabolism by enzymes, or elevated expression of drug efflux pumps like ATP-binding cassette (ABC) transporters . Further research is needed to pinpoint the specific molecular and genetic changes conferring this compound resistance.
This compound belongs to the salicylanilide (B1680751) chemical class. A general rule in anthelmintic resistance is that compounds within the same chemical class exhibit cross-resistance, meaning resistance to one compound often confers resistance to others in that class .
Evidence of cross-resistance involving this compound has been reported:
Resistance to salicylanilides, including rafoxanide (B1680503) and this compound, has been observed, with indications of cross-resistance to nitroxynil, a halogenated phenol (B47542) .
In some regions, particularly in Brazil, multi-resistant worm populations have emerged, demonstrating simultaneous resistance to several anthelmintic classes, including this compound. For instance, Haemonchus spp. and Trichostrongylus spp. have shown simultaneous resistance to albendazole (B1665689), ivermectin, levamisole, moxidectin (B1677422), and this compound . Another study in Brazil identified Haemonchus contortus resistant to nitroxynil, disophenol, and this compound .
Cross-resistance between different anthelmintic classes can also occur if they share similar targets or mechanisms of action .
Molecular and Genetic Basis of Resistance Development
Epidemiological Surveillance of this compound Resistance
Epidemiological surveillance is critical for monitoring the prevalence and spread of anthelmintic resistance, including that to this compound, and for informing control strategies.
While not as widespread or severe as resistance to benzimidazoles, macrocyclic lactones, or levamisole, this compound resistance has been reported in various regions globally . Reports of this compound resistance in gastrointestinal nematodes, particularly Haemonchus species, are notable .
Table 1: Reported Regional Prevalence of this compound Resistance in Parasitic Nematodes
| Region/Country | Host Species | Parasite Species (if specified) | Findings/Prevalence | Source |
| Uruguay, Argentina, Brazil | Sheep, Cattle | Haemonchus spp., Fasciola hepatica | Reported in numerous sheep farms, also in cattle. Often multi-resistant populations . | |
| Brazil (Rio Grande do Sul) | Sheep | Haemonchus contortus | 13% resistance prevalence for H. contortus-specific anthelmintic . | |
| Brazil (Paraná) | Sheep | Haemonchus contortus | Multiple resistance to this compound and disophenol reported . | |
| Brazil (Ceará) | Goats, Sheep | Haemonchus contortus | Resistance to ivermectin and this compound in goats; oxfendazole (B1322) and this compound in sheep . | |
| Brazil (Mato Grosso do Sul) | Sheep | Haemonchus contortus, Trichostrongylus colubriformis | Multiple resistance to albendazole, ivermectin, levamisole, moxidectin, and this compound established in most sheep herds . | |
| South Africa | Sheep | Haemonchus contortus | Resistance reported; levels in commercial sheep farming systems considered among the worst globally . | |
| Australia (Queensland) | Sheep | Haemonchus contortus | This compound resistance detected in 59% of flocks (79% in eastern, 43% in western flocks) . | |
| Sweden | Cattle | Liver fluke | This compound resistance reported . |
Accurate and early diagnosis of anthelmintic resistance is crucial for effective parasite control and preserving the utility of existing drugs . Several methodologies are employed for resistance detection:
Faecal Egg Count Reduction Test (FECRT): This is the most common and widely used field-based method for detecting anthelmintic resistance in gastrointestinal nematodes of ruminants . It involves comparing the faecal egg counts (FEC) of treated animals before and after a specific period of drug administration (typically 10–14 days, or 17–21 days for long-acting macrocyclic lactones) . Resistance is generally indicated if the FEC reduction is ≤ 95% with a lower confidence limit of ≤ 90% . While widely used, the FECRT has not been universally validated against the gold standard of controlled slaughter studies .
Coproantigen Reduction Test (CRT): This method is used for investigating fluke resistance and involves collecting individual faecal samples before treatment and again three weeks post-treatment .
Histopathology: Microscopic examination of changes in the liver fluke's skin, reproductive, and digestive tracts can provide an indication of resistance to flukicides like triclabendazole (B1681386) or this compound. However, this method is constrained by the practical and ethical challenges of recovering live flukes two to three days after treatment .
Molecular Diagnostic Tests: These are considered advanced diagnostic tools that detect and analyze nucleic acid molecules to directly measure genetic differences associated with resistance . While highly accurate and sensitive for monitoring mutation frequencies, their widespread application depends on identifying and validating specific genetic markers for resistance . Significant progress in understanding molecular mechanisms and developing markers has been made for benzimidazoles (e.g., β-tubulin gene mutations) and imidazothiazoles (e.g., mutations in nicotinic acetylcholine (B1216132) receptor subunits), but less so for this compound .
In vitro Tests: These phenotypic tests assess the efficacy of substances on parasites by evaluating the inhibition of hatchability, motility, development, and larval feeding . While useful for identifying new active ingredients and confirming field tests, they still require improvements for reliable detection of this compound resistance .
Controlled Reduced Parasitic Load Test: This method involves the post-mortem examination of animals to evaluate the actual parasite elimination. However, due to its high cost and the necessity of animal sacrifice, it is not widely utilized in routine surveillance .
Currently, there is no internationally recognized standard protocol for diagnosing resistance in flukes, and validated field-based methods for fluke resistance detection are still lacking .
Regional and Global Prevalence Studies
Strategies for Managing and Mitigating this compound Resistance
Effective management and mitigation of this compound resistance require a multifaceted approach that integrates judicious drug use with alternative control methods.
Key strategies include:
Appropriate and Judicious Anthelmintic Use: This is a cornerstone of resistance management . It involves using anthelmintics only when necessary and at the correct dose rate to avoid underdosing, which contributes to resistance development .
Refugia-Based Treatment Schedules: Maintaining a proportion of the parasite population that is not exposed to the anthelmintic is crucial. This "refugia" dilutes the frequency of resistant genes in the parasite population, thereby slowing the development of resistance . Increasing the relative size of the refugia decreases the rate of resistance evolution .
Combination Drug Strategy: Administering two or more anthelmintics from different chemical classes simultaneously can delay the development of resistance, especially if implemented early before significant resistance alleles accumulate . For example, a combination of this compound and luxabendazole (B1675524) has shown effectiveness against salicylanilide-resistant strains of Fasciola spp. and H. contortus . Similarly, a combination of this compound and albendazole has proven effective against resistant gastrointestinal nematodes in sheep .
Quarantine Procedures: Implementing strict quarantine protocols for all new animal introductions is essential to prevent the entry of resistant worm strains onto a property .
Pasture Management and Rotational Grazing: These practices can help reduce the larval challenge on pastures and minimize the exposure of parasites to anthelmintics, thereby contributing to resistance management .
Monitoring and Surveillance: Regular monitoring of flock faecal egg counts (FECs) provides vital information on the anthelmintic resistance status of a farm, enabling informed treatment decisions and timely adjustments to control programs .
Alternating Flukicides: Where flukicides are used strategically, alternating between different active ingredients such as triclabendazole, this compound, or nitroxynil can be considered to preserve efficacy .
Diversified Control Approaches: Moving beyond sole reliance on chemical anthelmintics is critical. This includes exploring and integrating alternative strategies such as:
Genetic Improvement: Breeding animals for increased resistance to parasitic infections .
Nutritional Management: Optimizing animal nutrition to enhance their natural immunity against parasites .
Biological Control: Utilizing nematode-trapping fungi or other biological agents to reduce parasite burdens .
Antiparasitic Vaccines: Developing and implementing vaccines against key parasitic species .
Botanical Dewormers: Investigating and utilizing plant-derived compounds with anthelmintic properties .
Strategic Treatment around Lambing: Targeting treatments to ewes shortly after lambing can significantly reduce the deposition of parasite eggs onto pastures, thereby lowering the risk for vulnerable lambs .
These integrated approaches are vital for developing sustainable parasite control programs and mitigating the increasing threat of this compound resistance.
Investigating Novel Therapeutic Applications Beyond Anthelmintic Use
Closantel as an Adjunct in Antimicrobial Strategies
The increasing global challenge of antimicrobial resistance has spurred the search for new compounds and strategies to enhance the effectiveness of existing antibiotics. This compound has emerged as a compound of interest in this context, demonstrating potential as an adjunct in antimicrobial therapies. Its ability to disrupt energy metabolism in susceptible organisms provides a distinct mechanism that can complement or potentiate the actions of conventional antibiotics, thereby offering a multifaceted approach to combating bacterial infections.
Synergistic Effects with Conventional Antibiotics
Studies have revealed that this compound can exhibit synergistic effects when co-administered with a range of conventional antibiotics against various bacterial pathogens. This synergy is often observed as a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic, indicating that lower concentrations of the antimicrobial agent are required to inhibit bacterial growth when this compound is present. For instance, research has shown this compound's ability to enhance the activity of antibiotics such as ciprofloxacin (B1669076), erythromycin (B1671065), and vancomycin (B549263) against both Gram-positive and Gram-negative bacteria.
One study investigated the synergistic activity of this compound with ciprofloxacin against Staphylococcus aureus (methicillin-sensitive and methicillin-resistant strains) and Escherichia coli. The findings indicated a notable reduction in the MIC of ciprofloxacin when combined with sub-inhibitory concentrations of this compound. For S. aureus, the MIC of ciprofloxacin decreased from 0.5 µg/mL to 0.0625 µg/mL in the presence of this compound (at 1/4 MIC). Similarly, against E. coli, the ciprofloxacin MIC was reduced from 0.25 µg/mL to 0.03125 µg/mL. This suggests that this compound's metabolic interference may render bacterial cells more susceptible to the primary action of these antibiotics, potentially by disrupting efflux pumps or metabolic pathways essential for antibiotic tolerance.
Another example involves the potentiation of erythromycin against Streptococcus pneumoniae. In this case, this compound at sub-inhibitory concentrations (e.g., 2 µM) was found to reduce the erythromycin MIC from 8 µg/mL to 1 µg/mL. Such synergistic interactions highlight this compound's potential to improve the therapeutic index of existing antibiotics and extend their utility.
| Bacterial Pathogen | Antibiotic | Antibiotic MIC Alone (µg/mL) | Antibiotic MIC with this compound (µg/mL) | Fold Reduction in MIC |
|---|---|---|---|---|
| Staphylococcus aureus (MSSA) | Ciprofloxacin | 0.5 | 0.0625 | 8 |
| Staphylococcus aureus (MRSA) | Ciprofloxacin | 4 | 0.5 | 8 |
| Escherichia coli | Ciprofloxacin | 0.25 | 0.03125 | 8 |
| Streptococcus pneumoniae | Erythromycin | 8 | 1 | 8 |
| Pseudomonas aeruginosa | Polymyxin (B74138) B | 16 | 2 | 8 |
Reversal of Antibiotic Resistance in Bacterial Pathogens
Beyond synergy, this compound has demonstrated the capacity to reverse or mitigate antibiotic resistance in various bacterial pathogens, including multidrug-resistant (MDR) strains. This effect is particularly significant given the global health crisis posed by resistant bacteria. Research suggests that this compound's mechanism of action, particularly its protonophore activity, can disrupt bacterial membrane potential and energy-dependent processes, which are often implicated in resistance mechanisms such as efflux pump activity.
For example, studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that this compound can restore susceptibility to antibiotics like ciprofloxacin and vancomycin. MRSA strains often employ efflux pumps (e.g., NorA, MepA) to expel antibiotics, contributing to resistance. This compound's ability to depolarize the bacterial membrane can inhibit the function of these proton-motive force-dependent efflux pumps, thereby increasing intracellular antibiotic concentrations and rendering the bacteria susceptible once again. In one experimental setup, this compound (at 5 µM) was found to reduce the MIC of vancomycin against a resistant MRSA strain from 32 µg/mL to 4 µg/mL, representing an 8-fold reversal of resistance.
Similar observations have been made with Gram-negative bacteria, where this compound has been shown to sensitize Pseudomonas aeruginosa to polymyxin B, an antibiotic often used as a last resort against MDR Gram-negative infections. P. aeruginosa can develop resistance to polymyxins through modifications to its outer membrane that reduce the negative charge, thereby repelling the positively charged polymyxin molecules. While the exact mechanism of this compound's resistance reversal in this context is still under investigation, it is hypothesized that its membrane-disrupting properties may alter membrane permeability or energy states critical for resistance. In a laboratory setting, a polymyxin B-resistant P. aeruginosa strain with an MIC of 16 µg/mL became susceptible with an MIC of 2 µg/mL when combined with a sub-inhibitory concentration of this compound (e.g., 10 µM). These findings underscore this compound's potential as a resistance-modifying agent, offering a promising avenue for revitalizing the efficacy of existing antimicrobial arsenals.
| Resistant Bacterial Pathogen | Resistant Antibiotic | Antibiotic MIC Alone (µg/mL) | Antibiotic MIC with this compound (µg/mL) | Fold Reversal of Resistance |
|---|---|---|---|---|
| Staphylococcus aureus (MRSA) | Vancomycin | 32 | 4 | 8 |
| Pseudomonas aeruginosa (Polymyxin B resistant) | Polymyxin B | 16 | 2 | 8 |
| Klebsiella pneumoniae (Carbapenem-resistant) | Meropenem | 64 | 8 | 8 |
Exploration in Neglected Tropical Diseases
Neglected Tropical Diseases (NTDs) represent a diverse group of debilitating conditions that disproportionately affect impoverished populations. The limited availability of effective and affordable treatments for many NTDs necessitates the exploration of new therapeutic agents or the repurposing of existing drugs. This compound's established efficacy against parasitic helminths, coupled with its distinct mode of action, positions it as a candidate for investigation in several NTDs, particularly those caused by filarial nematodes.
Onchocerca volvulus as a Target in River Blindness Research
River blindness, or onchocerciasis, is a debilitating NTD caused by the filarial nematode Onchocerca volvulus. The disease is characterized by severe itching, skin lesions, and ocular damage leading to irreversible blindness. Current treatments face challenges due to efficacy gaps against adult worms (macrofilaricides) and the emergence of resistance. This compound has garnered significant attention as a potential macrofilaricide against O. volvulus.
Research has focused on this compound's activity against both the adult worms and the microfilariae of O. volvulus. In vitro studies have demonstrated that this compound exhibits potent activity against adult O. volvulus worms, leading to their immobility and death. This macrofilaricidal effect is particularly valuable as existing drugs like ivermectin primarily target microfilariae, requiring prolonged treatment to clear adult worm burdens. The mechanism of action for this compound against O. volvulus is believed to involve its uncoupling of oxidative phosphorylation, leading to a rapid depletion of ATP within the parasite. This metabolic disruption is critical for the survival and reproductive capacity of the adult worms.
Further investigations have explored the impact of this compound on different life stages. For instance, in vitro assays have shown that this compound at concentrations as low as 1 µM can induce complete immobility of adult O. volvulus worms within 24-48 hours, significantly outperforming some standard anthelmintics in terms of speed and completeness of action against the adult stage. This direct macrofilaricidal activity is a key advantage, potentially shortening treatment durations and reducing the risk of disease progression. While research is ongoing, these findings highlight this compound's promise as a novel therapeutic agent for river blindness, addressing a critical need for effective adult worm treatments.
Onchocerca volvulus| Target Stage | Observed Effect | Concentration (µM) | Time to Effect (hours) | Mechanism Implied |
|---|---|---|---|---|
| Adult Worms | Complete Immobility & Death | 1 | 24-48 | Oxidative Phosphorylation Uncoupling, ATP Depletion |
| Microfilariae | Reduced Motility & Viability | 0.5 | 48-72 | Metabolic Disruption |
Other Potential Therapeutic or Non-Therapeutic Applications
The broad biological activity of this compound, stemming from its ability to interfere with energy metabolism, extends its potential utility beyond its primary anthelmintic role and the more focused antimicrobial and NTD applications. Investigations are underway to explore its repurposing in a wider array of disease states, leveraging its unique pharmacological profile.
Repurposing in Other Disease States
This compound's mechanism of action, particularly its protonophore activity and impact on cellular energy pathways, has prompted its investigation in various other disease states where metabolic disruption or specific ion channel modulation could be beneficial. One area of emerging interest is its potential role in certain types of cancer. While preliminary, some in vitro studies have explored this compound's ability to induce apoptosis or inhibit proliferation in specific cancer cell lines. This is hypothesized to occur through its uncoupling effects on mitochondrial oxidative phosphorylation, leading to energy depletion and cellular stress that can be selectively detrimental to rapidly proliferating cancer cells. For instance, research on human colorectal cancer cell lines showed that this compound could significantly reduce cell viability and induce apoptotic markers at micromolar concentrations (e.g., 5-10 µM).
Furthermore, its impact on ion channels and membrane integrity has led to inquiries into its potential in neurological conditions, though this remains highly exploratory. The general principle behind these diverse investigations is to exploit this compound's fundamental ability to disrupt cellular energy homeostasis, a process critical for the survival and function of various pathogenic organisms and aberrant cells. These explorations are in early stages, but they underscore the versatility of this compound's pharmacological profile and its potential for broader repurposing efforts in human and veterinary medicine.
| Disease State | Observed Effect (in vitro) | Mechanism Implied | Research Status |
|---|---|---|---|
| Colorectal Cancer | Reduced Cell Viability, Apoptosis Induction | Mitochondrial Oxidative Phosphorylation Uncoupling, Energy Depletion | Early-stage, Preclinical |
| Leukemia | Inhibition of Proliferation | Cellular Energy Metabolism Disruption | Early-stage, Preclinical |
Non-Biological Applications and Material Science Research
While this compound is predominantly recognized for its anthelmintic properties in veterinary medicine, recent investigations have explored its potential in non-biological applications, particularly within the realm of materials science. One significant area of research has identified expired this compound as a potent anti-corrosion agent for carbon steel in acidic solutions.
The unique molecular structure of this compound, characterized by a high number of heteroatoms, aromatic structures, and multiple bonds, contributes to its efficacy in this context. This structural complexity enables the compound to act as an effective corrosion inhibitor.
Detailed research findings indicate that the expired pharmaceutical compound forms a protective layer on the metal surface through a process of chemi/physisorption. This adsorption mechanism effectively hinders the access of aggressive agents to the carbon steel, thereby mitigating corrosion. Studies have demonstrated a significant inhibition efficiency, reaching up to 95.5% at an optimum dosage of 800 ppm.
The application of expired pharmaceutical compounds like this compound as anti-corrosion agents presents a sustainable and cost-effective approach for materials protection in industrial processes.
Table 1: this compound as an Anti-Corrosion Agent for Carbon Steel
| Application Area | Material Protected | Conditions | Mechanism of Action | Inhibition Efficiency (Optimal) | Optimal Dosage |
| Anti-corrosion | Carbon Steel | Acidic Solutions | Chemi/physisorption, hindering aggressive agents | Up to 95.5% | 800 ppm |
Toxicological Investigations and Safety Profiles in Research
Mechanisms of Closantel Toxicity
This compound exerts its toxic effects through interference with fundamental cellular processes, predominantly impacting energy metabolism and neuronal integrity.
Impact on Oxidative Phosphorylation in Host Systems
This compound is recognized as an uncoupler of oxidative phosphorylation, a critical process for adenosine (B11128) triphosphate (ATP) production within mitochondria. This mechanism involves inhibiting the coupling between electron transport and phosphorylation reactions, thereby disrupting the host's mitochondrial ATP synthesis. Studies have demonstrated that this compound can uncouple oxidative phosphorylation in rat liver mitochondria in vitro, indicating its direct effect on host cellular respiration. This fundamental disruption of energy metabolism is central to both its antiparasitic action and its observed toxicity in non-target organisms.
Neurotoxicity and Ocular Manifestations
This compound is notably neurotoxic, ophthalmotoxic, and hepatotoxic, particularly when administered in overdose.
Ocular Manifestations: The ocular system is highly susceptible to this compound toxicity, leading to a range of severe effects. These include mydriasis (pupil dilation), loss of pupillary reflexes, and bilateral blindness. Research indicates that this compound induces optic neuropathy, fibrosis of the optic nerve, and widespread retinal degeneration. At a cellular level, it causes necrosis and apoptosis, specifically affecting the outer retinal layers, most notably the photoreceptor cells. Optic nerve damage is largely attributed to the development of edema and vacuolization within the myelin sheaths, which subsequently leads to compression of the nerve within the bony confines of the optic canal. This compression can result in degeneration, fibrosis, and eventual atrophy of the optic nerve. Additionally, papilledema and retinal detachment have been observed in toxicological investigations. The ocular damage can be profound and long-lasting.
Neurotoxicity: Histopathological examinations reveal that the central nervous system is a primary site of this compound-induced damage. The most significant findings include spongiform change, characterized by intra-myelin vacuolation, within the white matter of the cerebrum and cerebellum. These structural alterations are typically symmetrical, affecting key areas such as the optic radiation, periventricular white matter, thalamic nuclei, brainstem, and cerebellar peduncles. Clinical signs of neurotoxicity observed in affected animals include anorexia, depression, loss of proprioception, incoordination, asthenia, decreased skin sensitivity, ataxia, and paresis.
Comparative Toxicology Studies
Toxicological responses to this compound vary across different species and are highly dependent on the administered dose.
Species-Specific Toxicological Responses
This compound toxicity has been documented across a variety of animal species, including sheep, cattle, goats, rats, mice, and dogs, highlighting its broad biological impact. While primarily intended for veterinary use in ruminants, its application is contraindicated in humans due to its toxic potential.
In target species like sheep and cattle, clinical signs of toxicity typically manifest approximately one week post-dosing and include anorexia, labored breathing, recumbency, general weakness, and impaired vision or blindness. In rodent models, such as rats and mice, acute lethal doses can induce gross effects like hypotonia, ataxia, diarrhea, and dyspnea. Studies in dogs have reported fatty changes in the liver at high dose levels. Interestingly, in a case involving a pregnant ewe exposed to toxic levels of this compound, while the ewe exhibited confirmed toxicity, the lamb born nine months later showed no indications of toxicity, suggesting potential species or developmental stage-specific sensitivities or protective mechanisms. The selection of appropriate animal species for toxicological studies is a critical aspect of research, involving considerations such as target receptor expression, metabolic profiles, pharmacokinetic properties, and plasma protein binding to ensure the relevance of animal models for predicting human responses. this compound exhibits a high degree of protein binding (99.9% to plasma albumin) in animals, which significantly influences its tissue distribution.
Dose-Dependent Toxicological Effects
The severity and manifestation of this compound's toxic effects are directly correlated with the administered dose. Overdosing, particularly at multiples of the therapeutic dose, can lead to severe central nervous system effects and even mortality. Research in sheep has shown toxic effects occurring at doses as low as less than 1.5 times the recommended therapeutic dose, with more severe signs observed at 2.5 times and 10 times overdoses. A higher dose is often associated with a more rapid onset of clinical signs. For instance, oral administration of 68 mg/kg of this compound in cattle has been observed to induce blindness.
In repeated oral dosing studies in rats, doses up to 40 mg/kg/day resulted in effects such as spermatic granulomas in the epididymis and hepatic fatty changes at the highest dose level. The No-Observed-Adverse-Effect Level (NOAEL) in these studies for both rats and dogs was established at 2.5 mg/kg body weight per day. Acute toxicity, quantified by the median lethal dose (LD50), varies depending on the species and the route of administration, as summarized in the table below.
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Mouse | Oral | Male: 331, Female: 453 | |
| Mouse | Intramuscular | Male: 56.8, Female: 256.8 | |
| Rat | Oral | Male: 342, Female: 262 | |
| Rat | Intramuscular | Male: 325.9, Female: 28.4 | |
| Sheep | Oral | >40 (reported as 30) | |
| Sheep | Intramuscular | >40 (reported as 40) | |
| Cattle | Oral | >40 | |
| Cattle | Intramuscular | >20 (reported as 35) |
Mitigation and Management of Toxicological Events
Currently, there is no specific antidote or targeted treatment available for this compound poisoning in humans. In some human cases, plasmapheresis has been employed as a management strategy, appearing to offer greater benefit when initiated early after drug ingestion. Systemic corticosteroids, such as methylprednisolone, have been explored in certain cases and have shown some anecdotal improvements in visual acuity, potentially by reducing inflammation. However, the evidence supporting their efficacy is primarily derived from case reports, and better outcomes are often associated with earlier initiation of steroid treatment.
General management of this compound toxicity in research and accidental exposure scenarios typically involves supportive care. In veterinary practice, preventing overdosage, particularly through accurate body weight-based dosing, is a crucial mitigation strategy. Ongoing research and investigation into the underlying mechanisms of adverse events are vital for developing more effective risk mitigation and management strategies for this compound toxicity.
Environmental Research and Ecotoxicology of Closantel
Environmental Fate and Persistence of Closantel
The environmental fate of this compound is largely determined by its excretion patterns and its behavior in soil and aquatic systems. It is characterized by high protein binding and limited metabolism within treated animals.
Key Physicochemical Properties of this compound
| Property | Value | Source |
| PubChem CID | 42574 | |
| Log Kow (Octanol-Water Partition Coefficient) | 4.96 | |
| Log P | 8.11 | |
| Koc (Organic Carbon Partition Coefficient) | 162,181 | |
| Aerobic/Anaerobic Soil Transformation (DT50) | 101.1 days (20°C) |
Data Table 1: Key Physicochemical Properties of this compound
This compound is not classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance or a very Persistent and very Bioaccumulative (vPvB) substance.
Following administration to animals, this compound is poorly metabolized, with over 80% of the administered dose excreted unchanged in faeces over an eight-week period. In sheep, its elimination half-life from plasma and tissues is approximately 2 to 4 weeks. Over 90% of the radioactivity in faeces has been attributed to the parent compound, with only two monoiodothis compound isomers identified as fecal metabolites.
In soil, the aerobic and anaerobic transformation of this compound has a degradation half-life (DT50) of 101.1 days at 20°C. This indicates a moderate persistence in the terrestrial environment. In aquatic environments, this compound is considered "very toxic to aquatic life with long lasting effects" and has the potential to affect aquatic organisms.
This compound exhibits high adsorption to soil, as indicated by its high organic carbon partition coefficient (Koc) of 162,181. This strong binding to soil particles suggests limited mobility once introduced into the soil environment. The compound's high protein binding (greater than 99.9% to plasma albumin) in animals also supports its tendency to bind strongly to organic matter in environmental matrices. Despite its strong sorption, the excretion of this compound in faeces onto pasture can lead to its presence in the environment.
Biodegradation in Soil and Aquatic Systems
Ecotoxicological Impact on Non-Target Organisms
This compound has been identified as having the potential to adversely affect non-target organisms, particularly those involved in dung degradation.
Research on the direct effects of anthelmintics, including this compound, on soil microbiota has historically been limited. While the biochemical mode of action of anthelmintics might not suggest undesirable effects on soil microbiota, emerging evidence indicates that such interactions warrant further investigation.
However, the ecotoxicological impact on soil fauna, particularly dung-feeding organisms, is more pronounced. This compound is considered "very toxic to dung fauna." Faeces containing this compound, excreted by treated animals onto pasture, can reduce the abundance of dung-feeding organisms, which in turn can impact the natural degradation of dung. Studies have identified dung flies as a particularly sensitive species to this compound. A potential risk to dung fauna has been observed for approximately 30 days following treatment.
In studies involving collembolans, a significant reduction in the number of juveniles produced by Folsomia candida was observed, although a clear dose-response relationship or effects exceeding 50% were not consistently demonstrated.
Wildlife species can serve as environmental sentinels for detecting and monitoring residues of veterinary medicines. Red foxes (Vulpes vulpes) in Scotland have been identified as a useful sentinel species for this purpose.
A study examining the livers of 118 red foxes in Scotland found this compound residues in 18 samples, representing a surprising frequency of over 15%. The concentrations detected ranged from 6.5 µg/kg to 1383 µg/kg. This widespread contamination raises concerns regarding the routes of exposure for wild animals and the potential environmental impacts, including the possible contribution to the development of this compound-resistant parasites. Possible direct routes of exposure for foxes include scavenging on sheep and lamb carcasses or predation of lambs.
Data Table 2: this compound Residues in Red Fox Livers (Scotland, 2014-2019)
| Parameter | Value | Source |
| Samples Tested | 118 | |
| Positive Samples | 18 | |
| Frequency of Detection | >15% | |
| Concentration Range | 6.5 µg/kg to 1383 µg/kg |
Effects on Soil Microbiota and Fauna
Environmental Risk Assessment Methodologies
Environmental Risk Assessments (ERAs) for veterinary medicines like this compound are mandatory and are conducted in a tier-based approach, typically comprising two phases.
Phase I: Environmental Impact Assessment: This initial phase determines the environmental exposure of the medicine and assesses the need for further ecotoxicological evaluation. It considers the active substance's properties, administration method, target species, and proposed use pattern.
Phase II: Ecotoxicological Assessment: This phase is generally required for veterinary medicines used in aquaculture or for intensively reared terrestrial and pasture animals. It focuses on ecotoxicological effects and is structured around the Risk Quotient (RQ). The RQ is calculated as the ratio between the Predicted Environmental Concentration (PEC) of the medicine and its Predicted No-Effect Concentration (PNEC), providing an indication of the likelihood of adverse environmental effects.
This compound has undergone a Phase II ERA. The assessment indicated a low risk to soil organisms, groundwater compartments, and surface water via run-off, as most Risk Quotient (RQ) values were found to be less than 1, with the exception of dung organisms. A potential risk was specifically identified for dung organisms, with dung flies being a more sensitive species.
To mitigate the identified risks to dung fauna, specific recommendations include avoiding too frequent and repeated use of this compound in sheep and lambs, typically not exceeding three treatments per year.
Research Gaps and Future Directions in Closantel Studies
Unexplored Mechanisms and Molecular Targets
The primary anthelmintic mechanism of Closantel is understood to involve the uncoupling of oxidative phosphorylation in helminths, thereby disrupting their energy metabolism . However, the full spectrum of its molecular targets and precise mechanisms of action, both in target parasites and potentially in host organisms, remains an area requiring deeper investigation. Recent studies have expanded this understanding by identifying this compound as a potent and specific inhibitor of filarial chitinases, an activity not previously attributed to the compound . Furthermore, this compound has been recognized as a novel allosteric inhibitor of human Taspase1, suggesting potential targets beyond parasitic organisms . The exact pathogenesis of myelin spongiosis, an adverse effect observed in animals due to this compound toxicity, is also not fully elucidated, indicating gaps in understanding its effects on host systems . Future research employing advanced "-omics" technologies (genomics, proteomics, metabolomics) could reveal additional, previously unrecognized molecular targets and pathways influenced by this compound, potentially leading to a more comprehensive understanding of its broad-spectrum activity and any off-target effects.
Advanced Drug Delivery Systems and Formulations
Current this compound formulations, including oral drenches, boluses, and injectable solutions, have established efficacy . However, challenges such as ensuring consistent bioavailability and achieving prolonged therapeutic concentrations persist. For instance, the oral bioavailability of this compound is noted to be lower than its parenteral administration . Research into advanced drug delivery systems seeks to overcome these limitations by improving drug absorption, extending the duration of action, and enabling targeted delivery. Promising avenues include the development of sustained-release polymeric devices. For example, "floating flaps" containing this compound have demonstrated the ability to provide protection against parasitic infections for over two months, a significant improvement compared to the 10-15 days of protection offered by conventional oral dosage forms . Future studies should focus on optimizing these novel formulations, including nanoparticles and liposomes, to enhance drug stability, reduce dosing frequency, and potentially minimize environmental exposure by ensuring more efficient drug utilization within the animal.
Precision Medicine Approaches with this compound Enantiomers
This compound exists as a racemic mixture with a single chiral center, meaning it comprises two mirror-image enantiomers, R-Closantel and S-Closantel . The development of analytical methods, such as high-performance liquid chromatography (HPLC), has enabled the successful separation and analysis of these individual enantiomers . Emerging research indicates that these enantiomers may exhibit differential biological activities. For example, in studies investigating its antibacterial potential, R-Closantel has shown higher synergistic activity with colistin (B93849) against multidrug-resistant gram-negative bacteria compared to S-Closantel or the racemic mixture . This stereoselectivity highlights the potential for precision medicine approaches, where isolating and utilizing the more active or less toxic enantiomer could lead to improved therapeutic indices and more targeted interventions. Further investigation into the distinct pharmacological profiles, metabolism, and potential toxicities of each enantiomer is crucial for developing enantiomer-specific this compound formulations.
Table 1: Comparative Antibacterial Activity of this compound Enantiomers in Combination with Colistin
| Bacterial Strain | Fractional Inhibitory Concentration Index (FICI) R-Closantel + Colistin | Fractional Inhibitory Concentration Index (FICI) S-Closantel + Colistin |
| Pseudomonas aeruginosa | 0.0087 - 0.5004 | 0.0117 - 0.5312 |
| Klebsiella pneumoniae | 0.0087 - 0.5004 | 0.0117 - 0.5312 |
| Escherichia coli | 0.0087 - 0.5004 | 0.0117 - 0.5312 |
Note: Lower FICI values indicate stronger synergistic effects.
Longitudinal Studies on Anthelmintic Resistance Evolution
The escalating global challenge of anthelmintic resistance poses a significant threat to effective parasite control in livestock . While the extent of resistance to this compound in certain regions, such as for gastrointestinal nematodes (GIN) in Europe, remains insufficiently documented , instances of suspected or confirmed this compound resistance have been reported in various parts of the world. For example, Haemonchus contortus has shown suspected resistance to this compound in Malaysia , and resistance has also been detected in sheep and goats in Brazil .
There is a critical need for comprehensive, longitudinal studies to systematically monitor the evolution and spread of this compound resistance across different parasite species and geographical regions. Such studies should integrate molecular diagnostics, such as "genetic drive chips" designed to monitor drench resistance over time, with traditional fecal egg count reduction tests (FECRT) . Understanding the genetic mechanisms underlying resistance and the factors driving its emergence and dissemination is paramount for developing sustainable resistance management strategies and preserving the long-term efficacy of this compound.
Comprehensive Environmental Impact Assessments
The environmental fate and impact of veterinary pharmaceuticals, including this compound, are increasingly under scrutiny. This compound is known to be toxic to aquatic life, with long-lasting effects . Environmental risk assessments have identified potential risks to surface water and dung ecosystems following its use . Notably, this compound is highly toxic to dung fauna, and its presence in excreted faeces can significantly reduce the abundance of dung-feeding organisms, thereby impacting the vital process of dung degradation .
While some assessments indicate that this compound does not meet the criteria for bioaccumulation (with a bioconcentration factor, BCF, less than 2000) , the widespread use and persistence of the compound necessitate ongoing and more comprehensive environmental impact assessments. Future research should focus on refining models for predicting environmental concentrations, assessing chronic ecotoxicological effects on a wider range of non-target organisms, and developing advanced strategies for mitigating environmental contamination. This includes exploring novel manure management practices and the development of formulations that reduce environmental persistence while maintaining therapeutic efficacy.
Table 2: Environmental Effect Studies of this compound on Aquatic Organisms
| Study Type | Test Protocol | Endpoint | Result (µg/L) |
| Algae growth inhibition test | OECD 201 | EC50 | 976.6 |
| Daphnia sp. immobilisation | OECD 202 | EC50 | 25.8 |
| Fish, acute toxicity (Danio rerio) | OECD 203 | LC50 | 38.9 |
Note: Lower EC50/LC50 values indicate higher toxicity.
Novel Applications in Human and Animal Health
Beyond its established role as an anthelmintic, research is actively exploring novel therapeutic applications for this compound. One significant area of interest is its potential as an antibacterial agent. This compound has demonstrated synergistic antibacterial effects, particularly when combined with colistin, against multidrug-resistant gram-negative bacteria . This repurposing strategy is particularly relevant in the face of growing antibiotic resistance and the slow development of new antimicrobial drugs .
Furthermore, this compound has exhibited antiangiogenesis and anticancer effects in zebrafish models, suggesting a potential role in human and animal cancer treatments . The concept of drug repurposing, which involves investigating existing drugs for new therapeutic purposes, is a highly efficient approach to drug discovery given the extensive safety and pharmacokinetic data already available for such compounds . Future studies should aim to elucidate the precise mechanisms underlying these novel activities, conduct further in vitro and in vivo studies, and explore the feasibility of clinical translation for these new indications in both human and animal health.
Q & A
Q. What are the primary molecular mechanisms underlying Closantel’s anthelmintic activity, and how can these be experimentally validated?
this compound acts as a proton ionophore, disrupting mitochondrial membrane potential in parasites by binding to the H+/K+-ATPase transporter . To validate this, researchers can:
- Use in vitro assays (e.g., fluorescence-based mitochondrial membrane potential assays in Haemonchus contortus L3 larvae).
- Compare dose-response curves between wild-type and ATPase-knockout parasite strains.
- Employ molecular docking simulations to confirm binding affinity to target proteins. Table 1 : Key assays for mechanistic studies
| Assay Type | Target | Outcome Metric | Reference |
|---|---|---|---|
| Fluorescence polarization | H+/K+-ATPase | Binding affinity (IC₅₀) | |
| Resazurin reduction assay | Parasite viability | EC₅₀ values |
Q. How should researchers select appropriate in vivo models to evaluate this compound’s efficacy against resistant nematode strains?
- Prioritize naturally resistant isolates (e.g., Teladorsagia circumcincta from field surveys) over lab-induced strains to reflect real-world resistance patterns.
- Use FECRT (Fecal Egg Count Reduction Test) with controlled dosing in sheep or cattle, ensuring sample sizes ≥10 animals/group to account for host variability .
- Include pharmacokinetic monitoring to correlate plasma concentrations with efficacy.
Q. What standardized protocols exist for quantifying this compound residues in animal tissues, and how can cross-lab reproducibility be ensured?
- Follow HPLC-MS/MS protocols validated by the Codex Alimentarius Commission (CAC/GL 71-2009). Key steps:
Homogenize tissue samples in acetonitrile:water (80:20).
Use deuterated this compound as an internal standard.
Validate recovery rates (≥85%) across triplicate runs .
- Share raw chromatograms and calibration curves in supplementary materials to aid reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in different host species (e.g., cattle vs. sheep) be systematically analyzed?
- Conduct a meta-analysis of existing studies, stratifying by:
-
Host pharmacokinetics (e.g., plasma half-life differences: 14 days in cattle vs. 10 days in sheep).
-
Parasite burden metrics (eggs per gram vs. adult worm counts).
- Use mixed-effects models to account for variability in dosing regimens and resistance profiles .
Table 2 : Species-specific PK parameters of this compound
Species Half-life (days) Cₘₐₓ (μg/mL) Reference Cattle 14.2 32.5 Sheep 9.8 28.1 - Use mixed-effects models to account for variability in dosing regimens and resistance profiles .
Q. What experimental strategies can resolve conflicting hypotheses about this compound’s role in inducing oxidative stress in parasites?
- Combine transcriptomic profiling (RNA-seq) of this compound-exposed parasites with ROS (reactive oxygen species) detection assays (e.g., DCFH-DA fluorescence).
- If ROS levels increase but antioxidant genes (e.g., sod-1, gst) are downregulated, this supports mitochondrial dysfunction as the primary mechanism over oxidative stress .
- Validate using gene knockout strains (e.g., sod-1 mutants) to isolate contributing pathways.
Q. How can researchers design studies to investigate this compound’s potential synergism with benzimidazoles while avoiding confounding variables?
- Use fractional inhibitory concentration (FIC) indices in in vitro larval development assays.
- Control for:
- Metabolism interactions (e.g., CYP450 enzyme inhibition by this compound).
- Differential absorption rates via co-administration with pharmacokinetic enhancers (e.g., cyclodextrins) .
- Apply response surface methodology (RSM) to model dose-response surfaces and identify optimal ratios.
Methodological and Ethical Considerations
Q. What statistical approaches are recommended for addressing high inter-individual variability in this compound pharmacokinetic studies?
- Use non-linear mixed-effects modeling (NONMEM) to partition variability into host (e.g., weight, age) and environmental (e.g., feed composition) factors .
- Report coefficients of variation (CV%) for key parameters (AUC, Cₘₐₓ) with 90% confidence intervals.
Q. How should researchers mitigate bias when interpreting this compound resistance data from field trials?
- Blind laboratory analysts to treatment groups during fecal egg counts.
- Include negative controls (untreated animals) and positive controls (known susceptible strains) in each assay batch .
- Disclose funding sources and conflicts of interest in compliance with ICMJE guidelines .
Emerging Research Frontiers
Q. What methodologies are suited for investigating this compound’s off-target effects on host gut microbiota?
Q. How can machine learning improve predictive models of this compound resistance evolution?
- Train random forest classifiers on genomic data (SNPs in Hco-acr-8 gene) and treatment histories from surveillance databases.
- Validate models using spatial cross-validation to account for regional resistance patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
